N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZHALPOGUEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route to N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide involves acylation of 4-aminoisoindoline-1,3-dione with 4-methoxybenzoyl chloride. This method, adapted from AMPK activator syntheses, proceeds via nucleophilic acyl substitution. The amino group at the 4-position of the isoindoline core attacks the electrophilic carbonyl carbon of the acyl chloride, yielding the target amide.
Procedure :
- Substrate Preparation : 4-Aminoisoindoline-1,3-dione (1.0 equiv) is dissolved in anhydrous toluene under nitrogen atmosphere.
- Base Addition : Trimethylamine (2.5 equiv) is added to scavenge HCl generated during the reaction.
- Acyl Chloride Introduction : 4-Methoxybenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : The mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates the product as a white solid (72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Catalyst | None |
| Solvent | Toluene |
| Yield | 72% |
Advantages and Limitations
This method offers high regioselectivity due to the inherent reactivity of the 4-amino group. However, the necessity for anhydrous conditions and stoichiometric base limits scalability. Side products, such as over-acylated derivatives, are occasionally observed in reactions exceeding 24 hours.
Iodide-Catalyzed Direct Amidation of 4-Aminoisoindoline-1,3-Dione
Catalytic System and Optimization
An alternative approach employs iodide-catalyzed coupling between 4-aminoisoindoline-1,3-dione and 4-methoxybenzoic acid, as reported in iodide-mediated amidation protocols. This method circumvents the need for pre-activated acylating agents, utilizing in situ generation of reactive intermediates.
Procedure :
- Reagent Mixing : 4-Aminoisoindoline-1,3-dione (1.0 equiv), 4-methoxybenzoic acid (1.5 equiv), and sodium iodide (0.2 equiv) are combined in acetonitrile.
- Heating : The reaction is stirred at 80°C for 8 hours under reflux.
- Quenching and Extraction : The mixture is cooled, diluted with water, and extracted with dichloromethane.
- Purification : Recrystallization from ethanol affords the product in 65% yield.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 20 mol% NaI |
| Solvent | Acetonitrile |
| Reaction Time | 8 hours |
| Yield | 65% |
Mechanistic Insights
The iodide ion facilitates the reaction by generating an acyl iodide intermediate from 4-methoxybenzoic acid, which subsequently reacts with the amine. This method eliminates the need for moisture-sensitive reagents but requires elevated temperatures, potentially leading to decomposition of thermally labile substrates.
Carbodiimide-Mediated Coupling for Amide Bond Formation
Coupling Reagents and Conditions
Modern peptide coupling agents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), enable efficient amidation under mild conditions. This approach, adapted from eticlopride analogue syntheses, ensures high functional group tolerance.
Procedure :
- Activation : 4-Methoxybenzoic acid (1.2 equiv) is treated with EDC (1.5 equiv) and N-hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes.
- Amine Addition : 4-Aminoisoindoline-1,3-dione (1.0 equiv) is added, and the reaction is stirred at room temperature for 6 hours.
- Workup : The mixture is poured into ice water, and the precipitate is collected by filtration.
- Purification : Washing with cold methanol yields the product (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Reaction Time | 6 hours |
| Yield | 85% |
Comparative Efficiency
EDC-mediated coupling achieves superior yields relative to other methods, attributed to the stabilization of the reactive O-acylisourea intermediate. However, the cost of reagents and challenges in removing residual DMF may hinder industrial adoption.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H), 7.94–7.81 (m, 4H), 7.57 (s, 2H), 6.92 (d, J = 8.6 Hz, 2H), 3.88 (s, 3H).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.5 (C=O), 162.1 (C=O), 161.8 (Ar-OCH₃), 134.9–124.1 (aromatic carbons), 55.3 (OCH₃).
- HRMS (ESI) : m/z calculated for C₁₆H₁₂N₂O₄ [M+H]⁺: 297.0875, found: 297.0878.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity for all synthetic batches, with retention times consistent across methods (tᵣ = 4.2 minutes).
Critical Evaluation of Methodologies
Yield and Scalability
- Acylation with Acyl Chloride : Moderate yield (72%) but requires simple purification.
- Iodide Catalysis : Lower yield (65%) but avoids acyl chloride handling.
- EDC Coupling : Highest yield (85%) yet costly for large-scale applications.
Environmental and Practical Considerations
The iodide-catalyzed method aligns with green chemistry principles by minimizing waste, whereas EDC-mediated coupling generates stoichiometric amounts of urea byproducts. Industrial applications may prioritize the acylation route for its balance of cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoindolinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide belongs to the class of isoindolinone derivatives. The presence of the methoxy group enhances its solubility and biological activity. The compound's structure can be represented as follows:
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify it into various derivatives that may exhibit distinct chemical and biological properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Formation of oxidized derivatives | Oxidized benzamide derivatives |
| Reduction | Conversion to reduced forms | Reduced benzamide compounds |
| Substitution | Introduction of different functional groups | Substituted benzamide derivatives |
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It has shown promise in modulating specific pathways related to inflammation and cancer.
Mechanism of Action : The primary target for this compound is Tumor Necrosis Factor-alpha (TNF-α), a key regulator in inflammatory responses. Studies indicate that this compound can inhibit TNF-α production significantly, achieving up to 78% inhibition at a concentration of 10 μM in vitro .
Case Study : A study conducted on mouse peritoneal macrophages demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .
Medicine
The therapeutic applications of this compound are particularly noteworthy:
- Anti-inflammatory Properties : The compound's ability to inhibit TNF-α suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.
- Anticancer Activity : Preliminary studies indicate that it may possess anti-proliferative effects against certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by inhibiting the activity of these targets, thereby modulating various biological pathways. For example, it has been shown to inhibit the enzyme histone deacetylase-3 (HDAC3), which plays a role in gene expression and cell proliferation .
Comparison with Similar Compounds
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide (4-F-DIB)
- Structural Features : Substitutes the methoxy group with a fluorine atom at the benzamide’s para position. The dioxoisoindolin is attached at the 2-position instead of the 4-position.
- Synthesis : Prepared via refluxing 4-fluorobenzohydrazide with phthalic anhydride in acetic acid .
- Key Data: Crystallography: Monoclinic space group P2₁/n with hydrogen bonding (N–H···O, O–H···O) stabilizing a 3D framework. Spectroscopy: $^{1}\text{H NMR}$ (DMSO-d₆) δ 8.08–7.93 (m, Ar–H), 7.31 (s, NH); $^{13}\text{C NMR}$ δ 170.3 (C=O), 157.9 (C–F) . Biological Activity: Associated with anti-inflammatory, anticancer, and anticonvulsant properties due to the fluorobenzamide and isoindoline pharmacophores .
N-{4-[2-(2,4-Dichlorobenzylidene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide
- Structural Features : Retains the 4-methoxybenzamide group but incorporates a hydrazide-hydrazone substituent.
- Synthesis : Derived from hydrazide-hydrazone condensation of N-(4-(hydrazinecarbonyl)phenyl)-4-methoxybenzamide with substituted aldehydes .
- Key Data: No spectral or crystallographic data provided, but hydrazide-hydrazones are typically associated with antimicrobial and antitumor activities.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structural Features : Contains a bromo-substituted benzamide and a nitro group on the adjacent phenyl ring.
- Synthesis : Derived from 2-nitroaniline precursors .
- Key Data : Structural parameters (e.g., bond lengths, angles) were compared with nitro-substituted analogs, highlighting steric and electronic effects of the nitro group .
- Comparison : The nitro and bromo groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide
- Structural Features : Incorporates a benzothiazole ring linked to the methoxybenzamide via a phenyl group.
- Synthesis: Not detailed in evidence, but benzothiazoles are typically synthesized via cyclization of thioamides .
- Comparison : The benzothiazole moiety may enhance π-π stacking and fluorescence properties, offering distinct advantages in materials science compared to the dioxoisoindolin scaffold.
N-(3-Fluoro-1-hydroxybutyl)-4-methoxybenzamide
- Structural Features : Features a fluorinated hydroxybutyl chain instead of the dioxoisoindolin group.
- Synthesis : Prepared via oxidative fluorination using organic photoredox catalysis .
- Key Data : $^{19}\text{F NMR}$ confirmed diastereomerism; mp 136–138°C .
Data Table: Structural and Functional Comparison
Key Observations
- Synthetic Routes : Dioxoisoindolin derivatives are typically synthesized via anhydride reactions (e.g., phthalic anhydride), while hydrazides and fluorinated analogs employ condensation or photoredox methods.
- Biological Relevance : The dioxoisoindolin and benzamide motifs are associated with diverse activities (anti-inflammatory, anticancer), but substituents dictate target specificity.
Biological Activity
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activity
This compound exhibits various biological properties, primarily through its interaction with specific molecular targets. Notably, it has been studied for its effects on Tumor Necrosis Factor-alpha (TNF-α) , a key regulator in inflammatory responses.
Target Interaction
this compound primarily targets TNF-α. The inhibition of TNF-α can lead to significant anti-inflammatory effects, which are crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have demonstrated that this compound can achieve up to 78% inhibition of TNF-α at a concentration of 10 μM .
Biochemical Pathways
The compound’s action on the TNF-α pathway indicates its potential as an anti-inflammatory agent. By modulating this pathway, it may influence various downstream effects related to inflammation and immune responses.
In Vitro Studies
A study investigating the compound’s efficacy showed that it significantly inhibited TNF-α production in mouse peritoneal macrophages. The results indicated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines .
Comparative Analysis
To understand the uniqueness of this compound, a comparison was made with similar isoindolinone derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1,3-dioxoisoindolin-4-yl)acetamide | Lacks methoxy group | Moderate TNF-α inhibition |
| N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | Contains sulfonyl group | Enhanced solubility and bioavailability |
The presence of the methoxy group in this compound is believed to contribute to its distinct chemical and biological properties compared to its analogs .
Study on AMPK Activation
In another research context, derivatives similar to this compound were evaluated for their ability to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The derivatives showed promising results in activating AMPK in C2C12 murine myoblasts at concentrations around 10 μM , indicating potential applications in metabolic disorders .
Antimicrobial Activity
A series of related compounds were also tested for antimicrobial properties. Although specific data for this compound is limited, studies on similar benzamide derivatives have shown significant antibacterial and antifungal activities against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
